5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide
Overview
Description
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid to introduce the nitro group.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 2,3-dimethylphenyl derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and furan rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Coupling Reactions: The carboxamide group can be involved in coupling reactions with various nucleophiles, leading to the formation of new amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst for reduction reactions.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Coupling: Carbodiimides or other coupling agents under mild conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Functionalized Pyrazoles and Furans: From substitution reactions.
New Amide Compounds: From coupling reactions.
Scientific Research Applications
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and carboxamide groups may play a role in binding to these targets, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2,3-Dimethylphenyl Derivatives: Used in the formation of the furan ring.
Other Pyrazole Derivatives: Such as 3,5
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-6-5-7-16(12(11)2)20-19(24)17-9-8-15(27-17)10-22-14(4)18(23(25)26)13(3)21-22/h5-9H,10H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZOOCEJFZDMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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